2-Methyl Group Impact: Conformational and Affinity Differentiation vs. Des-Methyl Analog
The 2-methyl group distinguishes CAS 847858-16-6 from its closest commercially available analog, 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one (CAS 847367-00-4), which lacks this substituent. The des-methyl analog has been annotated in public bioassay databases with an EC50 of 6.61 × 10^4 nM (66.1 µM) in a cell-based assay, indicating only marginal biological potency [1]. In silico docking studies on the related chromone chemotype suggest that a 2-alkyl group can reorient the C-3 aryl ring, potentially improving π-stacking with hydrophobic protein pockets and enhancing binding affinity by an order of magnitude or more [2]. Direct quantitative affinity data for CAS 847858-16-6 have not been publicly reported; therefore, the magnitude of the 2-methyl benefit can only be inferred from class-level SAR, and experimental verification is required.
| Evidence Dimension | Functional potency (cell-based assay) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one (CAS 847367-00-4): EC50 = 66,100 nM [1] |
| Quantified Difference | Unknown; class-level SAR predicts improved affinity for the 2-methyl derivative |
| Conditions | Cell-based assay, exact cell line and endpoint not specified in the public record [1] |
Why This Matters
If target binding is required for a project, procuring the 2-methyl congener (CAS 847858-16-6) may offer substantially better potency than the des-methyl analog, but the lack of public data means that empirical characterization is essential.
- [1] BindingDB. (2013). BDBM100004: 3-(4-bromophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-1-benzopyran-4-one. EC50 = 6.61E+4 nM. Retrieved from bindingdb.org. View Source
- [2] El-Meligie, S. E. M., Taher, A. T., & Kandeel, M. M. (2017). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(8), 1153–1163. View Source
